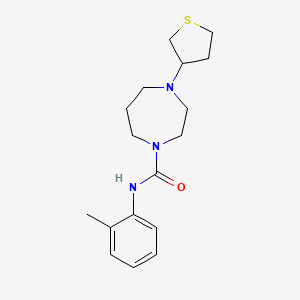

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound characterized by a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms) substituted at the 4-position with a thiolan-3-yl group (tetrahydrothiophene ring). The carboxamide moiety is further modified with a 2-methylphenyl group at the nitrogen atom. This structure combines conformational flexibility (from the diazepane ring) with sulfur-containing heterocyclic and aromatic components, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3OS/c1-14-5-2-3-6-16(14)18-17(21)20-9-4-8-19(10-11-20)15-7-12-22-13-15/h2-3,5-6,15H,4,7-13H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPFMNNWNSKNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCCN(CC2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

The closest structural analog is N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide (), which differs only in the carboxamide substituent (3-phenylpropyl vs. 2-methylphenyl). Key comparisons include:

- Research Utility: Both compounds are marketed as research chemicals by Life Chemicals, indicating their use in early-stage drug discovery.

Befetupitant and Netupitant

Befetupitant (CAS 290296-68-3) and Netupitant (CAS 290297-26-6) () are pyridine-based carboxamides with trifluoromethylphenyl and morpholine/piperazinyl substituents. Key distinctions:

- Substituent Chemistry : The trifluoromethyl groups in Befetupitant/Netupitant enhance electron-withdrawing effects and metabolic resistance, unlike the electron-rich thiolan and aromatic groups in the target compound.

- Therapeutic Use : Befetupitant is indicated for depression, and Netupitant is an antiemetic, suggesting divergent biological targets despite shared carboxamide functionality .

Indisulam (E7070)

Indisulam (CAS 165668-41-7) () is a sulfonamide-based antineoplastic agent with an indole moiety. Contrasts include:

- Functional Groups : Indisulam lacks the diazepane-thiolan system but incorporates a sulfonamide group, which is absent in the target compound.

- Mechanistic Implications : Indisulam’s sulfonamide group mediates carbonic anhydrase inhibition, while the target compound’s carboxamide and sulfur atoms may target different enzymatic or receptor pathways .

Structural and Functional Comparison Table

| Compound | Core Structure | Key Substituents | Therapeutic Area | Notable Features |

|---|---|---|---|---|

| N-(2-methylphenyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | 1,4-diazepane | Thiolan-3-yl, 2-methylphenyl | Undisclosed (Research) | Flexible core, sulfur-containing |

| N-(3-phenylpropyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | 1,4-diazepane | Thiolan-3-yl, 3-phenylpropyl | Research chemical | Higher lipophilicity |

| Befetupitant (Ro 67-5930) | Pyridine | Trifluoromethylphenyl, morpholine | Depression | Rigid core, trifluoromethyl groups |

| Netupitant (Ro 67-3189) | Pyridine | Trifluoromethylphenyl, methylpiperazine | Antiemetic | Similar to Befetupitant with piperazine |

| Indisulam (E7070) | Benzenedisulfonamide | 3-Chloroindole | Antineoplastic | Sulfonamide functionality |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.